molecular formula C18H18N2O5 B12826483 Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate

Cat. No.: B12826483
M. Wt: 342.3 g/mol
InChI Key: FFBHFFJDDLITSX-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O5 It is a derivative of carbamic acid and features a benzyl group, a hydroxyphenyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)phenylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of benzyl halides.

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the hydroxy and morpholino groups.

    Phenyl carbamate: Lacks the benzyl group but retains the carbamate functionality.

    Morpholino carbamate: Contains the morpholino group but lacks the benzyl and hydroxyphenyl groups.

Uniqueness

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is unique due to the presence of both the hydroxyphenyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

benzyl N-[2-hydroxy-4-(3-oxomorpholin-4-yl)phenyl]carbamate

InChI

InChI=1S/C18H18N2O5/c21-16-10-14(20-8-9-24-12-17(20)22)6-7-15(16)19-18(23)25-11-13-4-2-1-3-5-13/h1-7,10,21H,8-9,11-12H2,(H,19,23)

InChI Key

FFBHFFJDDLITSX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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